

Application Note: Quantitative Analysis of Flamprop-m-isopropyl using LC-MS/MS

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Compound of Interest

Compound Name: *Flamprop-m-isopropyl*

Cat. No.: *B1594779*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and robust method for the quantitative analysis of **Flamprop-m-isopropyl** in environmental matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Flamprop-m-isopropyl** is a discontinued post-emergence herbicide previously used for controlling wild oats in wheat crops.[1] Due to its potential for environmental persistence and moderate solubility in water, a reliable analytical method is crucial for monitoring its residual levels in soil and water.[1] The protocol outlines sample preparation using Solid-Phase Extraction (SPE), optimized LC separation, and MS/MS detection in Multiple Reaction Monitoring (MRM) mode. Method validation was performed according to established guidelines, demonstrating excellent linearity, accuracy, and precision. [2][3]

Experimental Protocols

Materials and Reagents

- **Flamprop-m-isopropyl** analytical standard (≥98% purity)
- Acetonitrile (ACN), Methanol (MeOH), and Isopropyl Alcohol (IPA) - LC-MS grade[4]
- Formic acid (≥98%) - LC-MS grade
- Ultrapure water (18.2 MΩ·cm)

- Ammonium acetate - Analytical grade
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
- Nitrogen gas for evaporation

Instrumentation

- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
- Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Flamprop-m-isopropyl** standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
- Calibration Standards (0.1 - 100 ng/mL): Spike the appropriate blank matrix extract (prepared as in section 1.4) with the working standard solutions to prepare matrix-matched calibration standards. This helps to mitigate matrix effects.[6]

Sample Preparation Protocol

1.4.1 Water Sample Preparation

- Filter the water sample (500 mL) through a 0.45 µm glass fiber filter to remove particulate matter.
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

- Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- After loading, wash the cartridge with 5 mL of ultrapure water to remove interferences.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analyte from the cartridge with 2 x 4 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) and vortex for 30 seconds.
- Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

1.4.2 Soil Sample Preparation

- Air-dry the soil sample at room temperature (25-35°C) and sieve it through a 2 mm mesh to remove large debris.[\[7\]](#)[\[8\]](#)
- Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.
- Centrifuge the sample at 4000 rpm for 10 minutes.[\[9\]](#)
- Transfer the supernatant to a clean tube.
- Take a 10 mL aliquot of the supernatant and evaporate it to approximately 1 mL under a nitrogen stream.
- Add 9 mL of ultrapure water and proceed with the SPE cleanup as described for water samples (Section 1.4.1, steps 2-9).

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is performed using a gradient elution to ensure a good peak shape and separation from matrix components.

Parameter	Value
Column	C18 Reversed-Phase (2.1 x 100 mm, 2.6 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Run Time	10 minutes

Table 1: LC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	80	20
1.0	80	20
6.0	5	95
8.0	5	95
8.1	80	20

| 10.0 | 80 | 20 |

Mass Spectrometry Conditions

The analysis is conducted in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) for quantification and confirmation.^{[10][11]} The MRM transitions for Flamprop-isopropyl, a closely related compound, are used as a basis for this method.^[12]

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

Table 2: MRM Transitions for **Flamprop-m-isopropyl** (based on Flamprop-isopropyl)[12]

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Collision Energy (eV)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
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| **Flamprop-m-isopropyl** | 364.0 | 105.0 | 20 | 77.0 | 56 |

Data Presentation and Method Validation

The analytical method was validated for linearity, limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability), with results meeting the typical acceptance criteria of 70-120% for recovery and $\leq 20\%$ for relative standard deviation (RSD).[3][13]

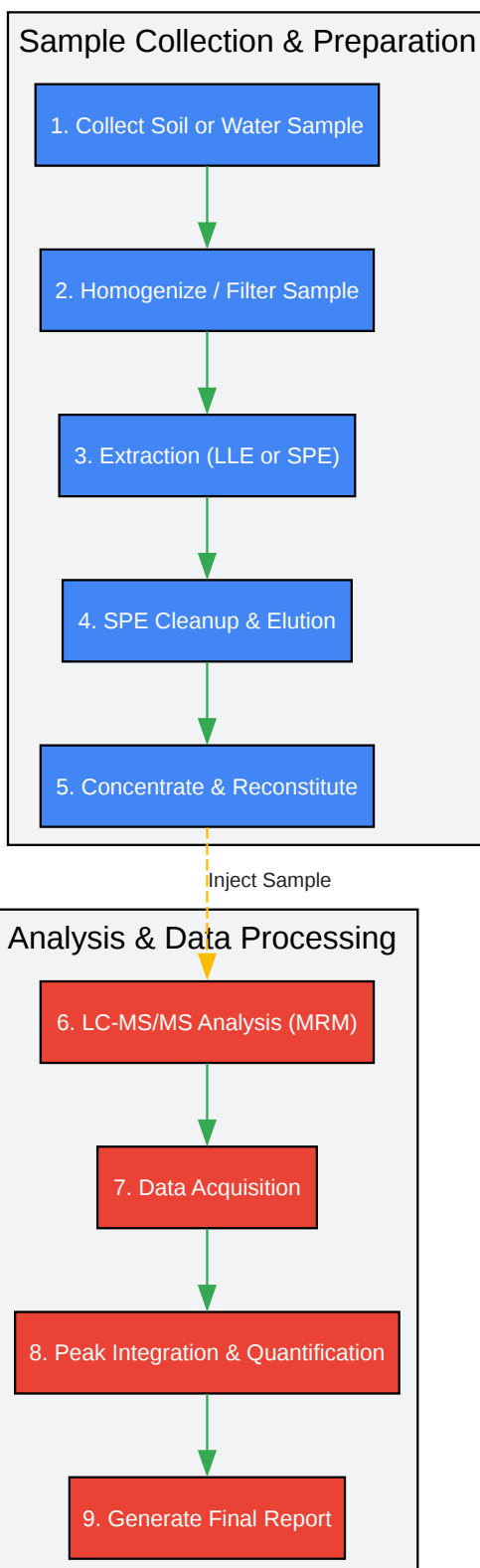
Table 3: Summary of Method Validation Results

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.995
Limit of Quantitation (LOQ)	0.1 ng/mL in water; 0.5 ng/g in soil
Accuracy (Recovery %)	85.2% - 108.5%
Precision (Intra-day RSD %)	< 10%

| Precision (Inter-day RSD %)| < 15% |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to final data reporting.



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